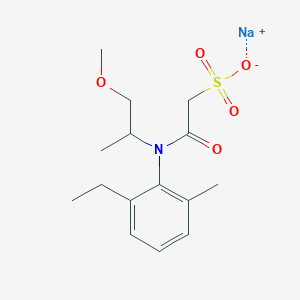

Metolachlor ESA sodium salt

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of metolachlor ESA sodium salt involves the degradation of metolachlor. This process can be facilitated by microbial action in the environment, leading to the formation of metolachlor ethane sulfonic acid (ESA) and subsequently its sodium salt .

Industrial Production Methods: Industrial production of this compound typically involves the controlled degradation of metolachlor under specific conditions to ensure the formation of the desired metabolite. This process may include the use of activated carbons and other adsorbents to facilitate the degradation and purification of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Metolachlor ESA sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of different oxidation products.

Reduction: Under reducing conditions, this compound can be converted back to its parent compound or other reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Use:

Metolachlor ESA sodium salt is predominantly used as a pre-emergent herbicide in various crops, including maize and sunflower. It effectively controls a wide range of annual grass and broadleaf weeds, making it a valuable tool for farmers aiming to enhance crop yields while minimizing weed competition .

Persistence and Environmental Impact:

Research indicates that metolachlor exhibits moderate to high persistence in soil, which raises concerns regarding groundwater contamination and potential risks to non-target organisms. The European Food Safety Authority (EFSA) has highlighted the need for careful risk assessments to mitigate these environmental impacts .

Analytical Applications

Environmental Monitoring:

this compound is employed in analytical chemistry for detecting pesticide residues in environmental samples. Its stability and solubility make it suitable for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Food Safety Testing:

The compound is also used in quality control processes within the food industry to ensure that pesticide levels remain within safe limits. This is crucial for compliance with regulatory standards aimed at protecting consumer health .

Toxicological Studies

Ecotoxicology:

Toxicological studies have been conducted to assess the effects of this compound on aquatic life. For instance, studies on Daphnia magna have shown that exposure to this compound can lead to significant immobilization at specific concentrations, indicating potential risks to aquatic ecosystems .

Human Health Risk Assessments:

The compound's absorption and distribution in mammals have been studied, revealing a high oral absorption rate and significant distribution in well-perfused organs without evidence of accumulation. These findings are critical for understanding the potential health risks associated with exposure to this compound .

Case Study 1: Risk Assessment by EFSA

In a comprehensive risk assessment conducted by EFSA, metolachlor was evaluated for its environmental impact, particularly concerning groundwater contamination and effects on non-target species. The assessment concluded that while metolachlor is effective as a herbicide, its use necessitates stringent monitoring due to identified risks .

Case Study 2: Aquatic Toxicity

A study examining the toxicity of metolachlor on aquatic organisms demonstrated that concentrations as low as 0.01 mg/L could significantly affect reproductive parameters in Daphnia species. This underscores the importance of regulating this compound to protect aquatic ecosystems from pesticide runoff .

Summary Table of Applications

| Application Area | Description | Key Findings/Concerns |

|---|---|---|

| Agricultural Use | Pre-emergent herbicide for maize and sunflower | Effective against weeds; risk of groundwater contamination |

| Environmental Monitoring | Detection of pesticide residues | Utilized in HPLC and GC-MS for analysis |

| Food Safety Testing | Ensures compliance with pesticide regulations | Critical for consumer health protection |

| Ecotoxicology | Impact on aquatic organisms | Significant toxicity observed at low concentrations |

| Human Health Risk | Absorption and distribution studies | High absorption; potential health risks identified |

Mecanismo De Acción

Metolachlor ESA sodium salt exerts its effects through the degradation of metolachlor, which is an active herbicide. The degradation process involves microbial action that converts metolachlor into its metabolites, including this compound. These metabolites can further interact with environmental components, leading to their eventual breakdown and removal from the environment .

Comparación Con Compuestos Similares

Metolachlor OA (Oxanilic Acid): Another metabolite of metolachlor formed through degradation.

Alachlor ESA Sodium Salt: A similar compound formed from the degradation of the herbicide alachlor.

Acetochlor ESA Sodium Salt: A metabolite of the herbicide acetochlor.

Comparison: Metolachlor ESA sodium salt is unique in its specific formation from metolachlor degradation. While similar compounds like alachlor ESA sodium salt and acetochlor ESA sodium salt are also formed through degradation processes, they originate from different parent herbicides and may have distinct environmental behaviors and degradation pathways .

Actividad Biológica

Metolachlor ESA sodium salt, a herbicide used primarily in agricultural settings, has garnered attention for its biological activity, particularly concerning its effects on plants, mammals, and the environment. This article delves into the compound's biological activity, including its toxicological profile, mechanisms of action, and ecological impact.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 947601-85-6

- Molecular Formula : C15H22NNaO5S

- Molecular Weight : 351.39 g/mol

Metolachlor functions primarily as a pre-emergent herbicide. It inhibits the growth of target weeds by interfering with their ability to synthesize essential proteins and nucleic acids. The compound is absorbed by plant roots and foliage, leading to the disruption of cellular processes critical for weed germination and growth.

Mammalian Toxicity

The toxicological assessments of Metolachlor and its metabolites have revealed several key findings:

- Oral Absorption : Approximately 85% of Metolachlor is absorbed following oral administration in rats.

- Distribution : The compound is highly distributed in well-perfused organs without significant accumulation.

- Metabolism : Metabolic studies indicate that major pathways include oxidative reactions and glutathione conjugation, with excretion primarily through feces and urine .

Acute Toxicity Data

| Test Type | Species | Result |

|---|---|---|

| LD50 Oral | Rat | 1,320 - 6,690 mg/kg |

| LC50 Inhalation | Mouse | 3,587 ppm (4 hours) |

| LD50 Dermal | Rabbit | >2,000 mg/kg |

| Eye Irritation | Rabbit | Irritating |

| Skin Sensitization | Guinea Pig | Did not cause sensitization |

These results indicate that while Metolachlor has a relatively low acute toxicity profile for mammals, it can cause irritation and potential sensitization upon skin contact .

Ecotoxicological Studies

Research has shown that Metolachlor poses risks to non-target organisms, particularly aquatic life. The following findings summarize the ecotoxicological effects:

- Aquatic Toxicity : Studies have indicated that Metolachlor can be harmful to fish and invertebrates at certain concentrations.

- Soil Microbial Activity : The compound may affect soil microbial communities, leading to reduced biodiversity and altered ecosystem functions.

Case Studies

- Groundwater Contamination : A study highlighted concerns regarding groundwater contamination due to the leaching of Metolachlor residues. The European Food Safety Authority (EFSA) noted critical areas of concern related to environmental protection and groundwater quality .

- Plant Response Mechanisms : Research on plant responses to Metolachlor exposure indicated alterations in growth patterns and physiological stress responses, including increased production of reactive oxygen species (ROS) in sensitive plant species .

Propiedades

IUPAC Name |

sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S.Na/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20;/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVPBMXHBOZJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051787 | |

| Record name | Metolachlor ESA sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-85-6 | |

| Record name | CGA-354743 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947601856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor ESA sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metolachlor ESA sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGA-354743 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK1UG33BNO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.